Cas no 486-70-4 ((-)-Lupinine)

(-)-Lupinine structure
(-)-Lupinine structure
Productnaam:(-)-Lupinine
CAS-nummer:486-70-4
MF:C10H19NO
MW:169.26396
MDL:MFCD11499054
CID:37714
PubChem ID:91461

(-)-Lupinine Chemische en fysische eigenschappen

Naam en identificatie

    • ((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol
    • (-)-Lupinine
    • (1R-trans)-Octahydro-2H-quinolizine-1-methanol
    • LUPININE(RG)
    • LUPININ
    • LUPININE
    • OCTAHYDRO-1H-QUINOLIZIN-1-METHANOL
    • (1R,9aR)-Octahydro-2H-quinolizin-1-ylmethanol
    • CHEBI:28012
    • NSC-21723
    • DivK1c_006702
    • 10248-30-3
    • Spectrum5_000773
    • Lupinine DL-form [MI]
    • MFCD11499054
    • (-)-Lupinine, AldrichCPR
    • (1R,9aR)-octahydro-2H-quinolizin-1-ylmethanol(SALTDATA: FREE)
    • 486-70-4
    • (1R,9aR)-1-(octahydro-quinolizin-1-yl)-methanol
    • KBioGR_002262
    • LUPININE [MI]
    • 5-21-01-00338 (Beilstein Handbook Reference)
    • CHEMBL459397
    • KBioSS_002216
    • A871891
    • 2H-Quinolizine-1-methanol, (1R-trans)-
    • (1R,9AR)-octahydro-2h-quinolizine-1-methanol
    • 1S-cis-octahydro-2H-quinolizine-1-methanol
    • SpecPlus_000606
    • F77309
    • Spectrum_001736
    • NSC 21723
    • NS00031813
    • DTXSID00197565
    • l-lupinine
    • [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
    • Lupinine, (+/-)-
    • Spectrum3_001094
    • SCHEMBL177708
    • BSPBio_002768
    • CCG-38712
    • Q412589
    • (+/-)-Lupinine
    • BRN 0080447
    • Spectrum2_000499
    • KBio1_001646
    • BS-35956
    • CS-0081248
    • KBio2_002216
    • ((1R,9aR)-octahydro-2H-quinolizin-1-yl)methanol
    • HDVAWXXJVMJBAR-VHSXEESVSA-N
    • KBio3_001988
    • 33BAJ73U1F
    • EINECS 207-638-0
    • UNII-F74RAC8A5Q
    • (trans-Octahydro-1H-quinolizin-1-yl)methanol
    • SPECTRUM1504021
    • AKOS004120072
    • KBio2_007352
    • F74RAC8A5Q
    • Octahydroquinolizine-1-methanol
    • UNII-33BAJ73U1F
    • 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-(+/-)-
    • 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-
    • SPBio_000397
    • (1R,9aR)-1-(Octahydroquinolizin-1-yl)methanol
    • KBio2_004784
    • J-500002
    • MFCD00213431
    • 2H-Quinolizine-1-methanol, octahydro-, (1R,9aR)-rel-
    • HMS1922N13
    • NSC21723
    • J-500379
    • HY-121219
    • BRD-K45978015-001-03-6
    • Spectrum4_001921
    • ((1R,2R)-6-azabicyclo[4.4.0]dec-2-yl)methan-1-ol
    • SDCCGMLS-0066745.P001
    • (+)-Epilupinine
    • STK050782
    • (R,R)-1-(Hydroxymethyl)octahydroindolizine
    • DA-76298
    • MDL: MFCD11499054
    • Inchi: InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1
    • InChI-sleutel: HDVAWXXJVMJBAR-VHSXEESVSA-N
    • LACHT: C1CCN2CCC[C@@H](CO)[C@H]2C1
    • BRN: 80447

Berekende eigenschappen

  • Exacte massa: 169.14700
  • Monoisotopische massa: 169.146664
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 149
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 23.5

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 0.9660 (rough estimate)
  • Smeltpunt: 62-65°C
  • Kookpunt: 160-164°C 4mm
  • Vlampunt: 160-164°C/4mm
  • Brekindex: 1.4610 (estimate)
  • PSA: 23.47000
  • LogboekP: 1.18110
  • Dampfdruk: Not available
  • Merck: 14,5609
  • Specifieke rotatie: D26 -25.9° (c = 3 in water); D28 -21° (c = 9.5 in alcohol)
  • Oplosbaarheid: Not determined

(-)-Lupinine Beveiligingsinformatie

(-)-Lupinine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM304955-1g
((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol
486-70-4 95%
1g
$202 2022-09-29
TargetMol Chemicals
Fr16605-50mg
Lupinine
486-70-4 99.95%
50mg
¥ 1050 2024-07-19
TRC
L478018-50mg
(-)-Lupinine
486-70-4
50mg
$ 167.00 2023-09-07
Alichem
A189007878-1g
((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol
486-70-4 95%
1g
$187.20 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS000932-50MG
(-)-Lupinine
486-70-4
50mg
¥1487.65 2023-11-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18485-500mg
(-)-Lupinine, 97%
486-70-4 97%
500mg
¥2929.00 2023-05-16
TargetMol Chemicals
Fr16605-1 mg
Lupinine
486-70-4 99.95%
1mg
¥ 818 2023-07-11
TargetMol Chemicals
Fr16605-100 mg
Lupinine
486-70-4 99.95%
100MG
¥ 10,914 2023-07-11
TargetMol Chemicals
Fr16605-50 mg
Lupinine
486-70-4 99.95%
50mg
¥ 7,273 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-205737A-100 mg
(-)-Lupinine,
486-70-4 97%
100MG
¥1,196.00 2023-07-10

(-)-Lupinine Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:486-70-4)(-)-Lupinine
A871891
Zuiverheid:99%
Hoeveelheid:1.0g
Prijs ($):172.0